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Cat. No.: B605721 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the DYRK1B inhibitor AZ191 with other alternatives, supported by

experimental data from mass spectrometry-based target validation studies. We delve into the

specifics of its target profile, off-target effects, and the methodologies employed to elucidate

these interactions.

AZ191 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-

regulated kinase 1B (DYRK1B), a kinase implicated in cancer cell cycle regulation and survival.

[1] Understanding the complete target profile of kinase inhibitors like AZ191 is paramount for

predicting their therapeutic efficacy and potential side effects. Mass spectrometry-based

proteomics has emerged as a powerful, unbiased tool for defining the on- and off-target

interactions of small molecules within the complex cellular environment.

In Vitro Selectivity Profile of AZ191
Initial characterization of AZ191's selectivity was performed using in vitro kinase assays. These

assays measure the direct inhibition of purified enzymes, providing a foundational

understanding of a compound's potency and specificity.

Table 1: In Vitro IC50 Values for AZ191 Against DYRK Family Kinases
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Kinase IC50 (nM)
Fold Selectivity vs.
DYRK1B

DYRK1B 17 1

DYRK1A 88 5.2

DYRK2 1890 111.2

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1]

Further in vitro screening of AZ191 against a panel of over 400 kinases using the

Kinomescan™ platform revealed a limited number of off-targets at a concentration of 1 µM.

This suggests a relatively high degree of selectivity for the DYRK family under these conditions.

Table 2: Off-Target Kinase Hits for AZ191 at 1 µM in Kinomescan™ Assay

Off-Target Kinase

CIT

DRAK1

DYRK1A

MEK5

MKNK2

PRKD2

RPS6KA4

YSK4

Data sourced from the Chemical Probes Portal.[2]
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To provide a comparative perspective, we examine the in vitro selectivity profile of EHT 5372,

another potent inhibitor of the DYRK family.

Table 3: In Vitro IC50 Values for EHT 5372

Kinase IC50 (nM)

DYRK1A 0.22

DYRK1B 0.28

DYRK2 10.8

DYRK3 93.2

CLK1 22.8

CLK2 88.8

CLK4 59.0

GSK-3α 7.44

GSK-3β 221

Data sourced from MedChemExpress.[3]

While both AZ191 and EHT 5372 are potent DYRK1B inhibitors, their selectivity profiles across

the broader kinome show distinct differences, highlighting the importance of comprehensive

profiling.

Mass Spectrometry-Based Target Validation in a
Cellular Context
While in vitro assays are informative, they do not fully recapitulate the complexities of the

cellular environment where factors like cell permeability, intracellular ATP concentrations, and

protein-protein interactions can influence a drug's target engagement. Mass spectrometry-

based proteomics techniques, such as chemical proteomics and thermal proteome profiling

(TPP), provide a more physiologically relevant assessment of a compound's targets directly in

cells or cell lysates.
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Unfortunately, to date, a comprehensive, unbiased proteome-wide target deconvolution of

AZ191 in a cellular context using these advanced mass spectrometry methods has not been

published. Such a study would be invaluable for a complete understanding of its mechanism of

action and potential polypharmacology.

In the absence of direct cellular data for AZ191, we present the general experimental

workflows for two of the most powerful techniques used for this purpose.

Experimental Protocols
Chemical Proteomics for Kinase Inhibitor Target
Identification
This method utilizes an immobilized version of the kinase inhibitor to capture its binding

partners from a cell lysate. The captured proteins are then identified and quantified by mass

spectrometry.

Workflow:

Sample Preparation

Affinity Purification Mass Spectrometry Analysis

Cell Lysate Preparation

Incubation of Lysate
with Immobilized Inhibitor

Immobilization of Inhibitor
on Solid Support

Washing to Remove
Non-specific Binders

Elution of
Bound Proteins

Protein Digestion
(e.g., Trypsin) LC-MS/MS Analysis Data Analysis and

Target Identification

Click to download full resolution via product page

Chemical Proteomics Workflow

Thermal Proteome Profiling (TPP) for Target
Engagement
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TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability.

This change in stability can be monitored on a proteome-wide scale using quantitative mass

spectrometry.

Workflow:

Cell Treatment Thermal Denaturation Proteomic Analysis

Intact Cells Treatment with
Inhibitor or Vehicle

Heating to a Range
of Temperatures Cell Lysis Separation of Soluble

and Aggregated Proteins Protein Digestion Tandem Mass Tag (TMT)
Labeling LC-MS/MS Analysis Melting Curve Analysis

and Target Identification

Click to download full resolution via product page

Thermal Proteome Profiling Workflow

Signaling Pathway of DYRK1B
AZ191 exerts its cellular effects by inhibiting the kinase activity of DYRK1B. One of the key

substrates of DYRK1B is Cyclin D1 (CCND1), a crucial regulator of the G1/S phase transition in

the cell cycle. DYRK1B phosphorylates CCND1, leading to its degradation and subsequent cell

cycle arrest.
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DYRK1B Signaling Pathway

Conclusion and Future Directions
AZ191 is a potent and selective inhibitor of DYRK1B in vitro. While initial kinase panel

screening suggests a favorable selectivity profile, a comprehensive and unbiased validation of

its targets in a cellular context using mass spectrometry-based proteomics is currently lacking

in the public domain. Such studies are crucial for a complete understanding of AZ191's

mechanism of action and for predicting its therapeutic window. The experimental workflows for

chemical proteomics and thermal proteome profiling outlined here provide a roadmap for future

investigations that will undoubtedly shed more light on the full spectrum of AZ191's cellular
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interactions and solidify its potential as a valuable research tool and therapeutic candidate.

Researchers are encouraged to utilize these powerful proteomic techniques to generate the

much-needed cellular target engagement data for AZ191 and other DYRK1B inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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